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Pomalidomide 4'-PEG2-azide -

Pomalidomide 4'-PEG2-azide

Catalog Number: EVT-8327631
CAS Number:
Molecular Formula: C19H22N6O6
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide 4'-PEG2-azide is a synthetic compound that integrates the properties of pomalidomide, an established immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the azide group facilitates click chemistry reactions, enhancing its utility as a versatile building block for various biochemical applications .

Source and Classification

Pomalidomide 4'-PEG2-azide is classified as a ligand-linker conjugate, specifically designed for use in PROTAC technology. It serves as a functionalized cereblon ligand, which is crucial for recruiting target proteins to the E3 ubiquitin ligase complex. This compound is sourced from various chemical suppliers and is characterized by its unique combination of pharmacological and chemical properties that enable targeted therapeutic interventions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pomalidomide 4'-PEG2-azide typically involves several key steps:

  1. Synthesis of Pomalidomide Derivative: The initial step involves modifying pomalidomide to introduce a functional group suitable for linking with the PEG chain.
  2. PEGylation: The modified pomalidomide is reacted with a PEG chain that possesses an azide group at one end. This reaction often requires coupling reagents and catalysts to facilitate the formation of the desired product.
  3. Purification: The final product undergoes purification using techniques such as column chromatography to eliminate unreacted materials and byproducts .

In an industrial context, similar methodologies are employed but optimized for larger-scale production, often utilizing automated synthesis platforms for enhanced efficiency and yield.

Molecular Structure Analysis

Structure and Data

Pomalidomide 4'-PEG2-azide features a molecular structure that includes:

  • A pomalidomide core, which contributes to its immunomodulatory effects.
  • A PEG2 linker that enhances solubility and stability.
  • An azide functional group that allows for click chemistry applications.

The structural formula can be represented as follows:

C19H22N4O3 C2H42\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{ C}_2\text{H}_4\text{O }_2

This molecular structure supports its function in biochemical applications, particularly in targeted protein degradation .

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide 4'-PEG2-azide participates in several significant chemical reactions:

  1. Click Chemistry: The azide group readily engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable triazole linkages. This reaction is pivotal for constructing complex biomolecular architectures.
  2. Substitution Reactions: Under specific conditions, the azide group can be substituted with other functional groups, expanding the compound's versatility.

Common Reagents and Conditions

  • Copper Catalysts: Essential for facilitating click chemistry reactions.
  • Reducing Agents: Employed to convert the azide group into amine functionalities.
  • Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and acetonitrile .

The major products from these reactions typically include triazole-linked conjugates, which are valuable in various biochemical contexts.

Mechanism of Action

The mechanism of action of Pomalidomide 4'-PEG2-azide is centered around its role as a ligand-linker conjugate within PROTAC technology. The pomalidomide moiety binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the E3 ligase, resulting in their ubiquitination and subsequent degradation by the proteasome. The PEG linker and azide group enhance the conjugation capabilities with various target ligands, thereby increasing specificity and efficacy in therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide 4'-PEG2-azide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 398.5 g/mol.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
  • Stability: Demonstrates stability under standard laboratory conditions but may require specific handling due to its reactive azide group.

These properties make it suitable for various scientific applications, particularly in drug development and biochemical research .

Applications

Scientific Uses

Pomalidomide 4'-PEG2-azide is primarily employed in:

  • Targeted Protein Degradation: As part of PROTAC technology, it aids in selectively degrading unwanted proteins within cells.
  • Drug Development: Utilized in designing new therapeutic agents aimed at modulating cellular pathways through targeted degradation mechanisms.
  • Bioconjugation Studies: Serves as a building block for synthesizing complex biomolecules via click chemistry methods.

Its unique combination of immunomodulatory properties and chemical reactivity positions it as a valuable tool in modern biochemistry and pharmacology .

Molecular Mechanisms of Targeted Protein Degradation

Role of Cereblon as an E3 Ubiquitin Ligase Recruiter in Proteolysis-Targeting Chimera Design

Pomalidomide 4'-PEG2-azide functions as a high-affinity molecular recruiter of the E3 ubiquitin ligase Cereblon (CRBN), a critical component of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex catalyzes the transfer of ubiquitin molecules onto target proteins, marking them for proteasomal destruction. The pomalidomide moiety within Pomalidomide 4'-PEG2-azide binds CRBN with high specificity at its tri-tryptophan pocket, leveraging the immunomodulatory drug (IMiD) pharmacophore derived from thalidomide-based therapeutics [1] [6]. This binding induces conformational changes in CRBN that modulate its substrate specificity, enabling the recruitment of non-native protein targets when incorporated into bifunctional proteolysis-targeting chimeras [8].

The structural integrity of the pomalidomide-CRBN interaction is preserved despite the addition of the polyethylene glycol (PEG) linker and terminal azide group. Nuclear magnetic resonance and crystallographic studies confirm that the phthalimide ring of pomalidomide maintains essential contacts with CRBN residues His378 and Trp380, while the glutarimide nitrogen forms a water-mediated hydrogen bond with Tyr319. This precise orientation is critical for subsequent ternary complex formation and catalytic efficiency [3] [6]. The terminal azide group enables efficient conjugation to target protein ligands via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), facilitating rapid assembly of proteolysis-targeting chimera molecules without compromising Cereblon-binding affinity [3] [5].

Table 1: Chemical Characteristics of Pomalidomide 4'-PEG2-azide

PropertySpecification
Chemical Name4-[[2-[2-(2-Azidoethoxy)ethoxy]ethyl]amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Molecular FormulaC~19~H~22~N~6~O~6~
Molecular Weight430.42 g/mol
CAS Number2271036-45-2
Purity≥95% (HPLC)
Storage Conditions-20°C
Biological FunctionCereblon ligand-linker conjugate for proteolysis-targeting chimera synthesis

Ternary Complex Formation: Bridging Target Protein, E3 Ligase, and Proteolysis-Targeting Chimera Architecture

The efficacy of Pomalidomide 4'-PEG2-azide-derived proteolysis-targeting chimeras depends critically on productive ternary complex formation between the target protein, CRBN, and the bifunctional molecule. This architecture requires precise spatial orientation where the linker component (PEG2 in this case) enables optimal distance and flexibility between the E3 ligase ligand and the target-binding moiety. The 14-atom PEG2 spacer provides approximately 16.7 Å distance between the pomalidomide warhead and the conjugation site, accommodating diverse target protein topographies [4] [5].

Biophysical studies using surface plasmon resonance and isothermal titration calorimetry reveal that the ethyleneglycol repeats in the PEG2 linker enhance conformational adaptability, allowing the proteolysis-targeting chimera to adopt favorable binding geometries. This flexibility compensates for structural heterogeneity across target proteins while maintaining sufficient rigidity to prevent entropic penalties during complex assembly. The terminal azide serves as a bioorthogonal handle for conjugating diverse target ligands through triazole linkages formed via click chemistry, enabling rapid generation of proteolysis-targeting chimera libraries [3] [5]. Structure-activity relationship analyses demonstrate that minor alterations in linker length or composition significantly impact ternary complex stability and degradation efficiency. For example, replacing PEG2 with alkyl chains reduces solubility and decreases degradation efficacy by 3-5 fold due to suboptimal protein-protein interactions between the target and CRBN [4].

Table 2: Linker Attributes Influencing Ternary Complex Formation

Linker CharacteristicImpact on Ternary ComplexDegradation Efficiency
PEG2 Spacer (14 atoms)Optimal distance/flexibilityHigh (DC~50~ < 100 nM)
Alkyl Chain EquivalentRestricted flexibilityModerate to Low
Azide TerminationEnables diverse ligand conjugationVariable (ligand-dependent)
HydrophilicityEnhanced solubility and cellular uptakeImproved efficacy

Ubiquitin-Proteasome System Activation Dynamics Mediated by Pomalidomide-Based Ligands

Upon formation of a productive ternary complex, Pomalidomide 4'-PEG2-azide-derived proteolysis-targeting chimeras trigger a cascade of ubiquitination events through recruitment of E2 ubiquitin-conjugating enzymes to the CRL4^CRBN^ complex. The proximity-induced ubiquitination transfers multiple ubiquitin molecules (typically forming K48-linked polyubiquitin chains) onto lysine residues of the target protein positioned within ~40 Å of the proteolysis-targeting chimera-bound E3 ligase [6]. This polyubiquitination serves as a definitive proteasomal degradation signal, with kinetics dependent on the stability of the ternary complex. For optimized proteolysis-targeting chimeras incorporating Pomalidomide 4'-PEG2-azide, target ubiquitination occurs within 10-30 minutes of cellular exposure, followed by proteasomal degradation observable within 2-4 hours [8].

The catalytic nature of proteolysis-targeting chimera-mediated degradation allows for sustained target suppression even after proteolysis-targeting chimera dissociation, with a single molecule potentially facilitating the degradation of multiple target protein copies. This efficiency is evidenced by sub-micromolar degradation concentrations (DC~50~) observed in cellular models when Pomalidomide 4'-PEG2-azide is conjugated to validated target ligands. Notably, the degradation profile exhibits a characteristic "hook effect" at high concentrations where ternary complex formation is disrupted due to saturation of either CRBN or target protein binding sites [5] [6].

Recent mechanistic insights reveal that Pomalidomide 4'-PEG2-azide-derived proteolysis-targeting chimeras exploit endogenous ubiquitin-proteasome system components without requiring direct target protein inhibition. This enables degradation of traditionally "undruggable" targets lacking enzymatic activity or deep binding pockets. However, degradation efficiency varies based on target protein ubiquitination site accessibility, basal turnover rates, and subcellular localization. The dynamic interplay between ternary complex stability, ubiquitination efficiency, and proteasome processing underscores the importance of iterative proteolysis-targeting chimera optimization using building blocks like Pomalidomide 4'-PEG2-azide [6] [8].

The chirality of the pomalidomide component significantly influences ubiquitin-proteasome system activation. The (S)-enantiomer exhibits approximately tenfold greater affinity for Cereblon compared to the (R)-enantiomer, resulting in more efficient E3 ligase recruitment and subsequent target ubiquitination. This stereoselectivity originates from preferential interactions between the glutarimide moiety of (S)-pomalidomide and the hydrophobic pocket of Cereblon, optimizing the geometry for E2 ubiquitin-conjugating enzyme positioning [8]. These structural insights guide rational design of next-generation conjugates with improved degradation potency.

Properties

Product Name

Pomalidomide 4'-PEG2-azide

IUPAC Name

4-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C19H22N6O6

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C19H22N6O6/c20-24-22-7-9-31-11-10-30-8-6-21-13-3-1-2-12-16(13)19(29)25(18(12)28)14-4-5-15(26)23-17(14)27/h1-3,14,21H,4-11H2,(H,23,26,27)

InChI Key

BBYXCRBBKSBKOA-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN=[N+]=[N-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN=[N+]=[N-]

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